2-(2-Thienylmethylene)malonic acid
CAS No.: 4475-25-6
Cat. No.: VC7769250
Molecular Formula: C8H6O4S
Molecular Weight: 198.19
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 4475-25-6 |
---|---|
Molecular Formula | C8H6O4S |
Molecular Weight | 198.19 |
IUPAC Name | 2-(thiophen-2-ylmethylidene)propanedioic acid |
Standard InChI | InChI=1S/C8H6O4S/c9-7(10)6(8(11)12)4-5-2-1-3-13-5/h1-4H,(H,9,10)(H,11,12) |
Standard InChI Key | LILHWRNVTYSXKJ-UHFFFAOYSA-N |
SMILES | C1=CSC(=C1)C=C(C(=O)O)C(=O)O |
Introduction
Chemical Structure and Fundamental Properties
Molecular Architecture
The compound’s structure consists of a propanedioic acid (malonic acid) core modified by a thiophen-2-ylmethylidene substituent at the central carbon. This conjugation creates a planar, unsaturated system that enhances resonance stabilization and influences its acidity and reactivity. The thiophene ring, a five-membered aromatic heterocycle containing sulfur, contributes π-electron density to the adjacent carbonyl groups, altering the compound’s electronic profile compared to unsubstituted malonic acid .
Physical and Thermodynamic Characteristics
Available data on 2-(2-thienylmethylene)malonic acid remain sparse, with key properties such as melting point, boiling point, and density marked as unavailable in primary sources . This gap contrasts with related malonic acid derivatives like Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione), which exhibits well-documented thermal decomposition behavior, releasing carbon dioxide and acetone upon heating . Comparative studies suggest that the thiophene substituent may lower thermal stability relative to aliphatic analogs, though experimental validation is required.
Table 1: Structural Comparison with Related Malonic Acid Derivatives
Synthesis and Mechanistic Insights
Historical Synthesis
The first reported synthesis of 2-(2-thienylmethylene)malonic acid dates to 1950, utilizing a condensation reaction between thiophene-2-carbaldehyde and malonic acid under acidic conditions. This method, published in The Journal of Organic Chemistry, employed acetic anhydride and sulfuric acid as catalysts, yielding the target compound through a Knoevenagel condensation mechanism . The reaction proceeds via deprotonation of malonic acid, followed by nucleophilic attack on the aldehyde and subsequent dehydration.
Modern Methodologies
Recent advances in malonate chemistry, such as enantioselective phase-transfer catalysis, offer potential pathways for synthesizing chiral analogs of 2-(2-thienylmethylene)malonic acid. For instance, α-alkylation of tert-butyl α-methylmalonates using phase-transfer catalysts achieves up to 98% enantiomeric excess, demonstrating the feasibility of introducing stereocenters adjacent to the malonate core . Adapting these methods to thiophene-containing systems could enable asymmetric synthesis of derivatives for pharmaceutical applications.
Table 2: Synthetic Routes to 2-(2-Thienylmethylene)malonic Acid
Reactivity and Functionalization
Acid-Base Behavior
While experimental pKa values for 2-(2-thienylmethylene)malonic acid are unrecorded, its acidity is expected to exceed that of malonic acid (pKa₁ = 2.85) due to conjugation with the electron-withdrawing thiophene ring. Meldrum’s acid, a structurally related compound, exhibits a pKa of 4.97 despite lacking carboxylic acid groups, underscoring the impact of resonance stabilization on acidity . Quantum mechanical calculations could elucidate the extent of delocalization in the anion formed upon deprotonation.
Decomposition Pathways
Thermogravimetric analysis of analogous compounds suggests that 2-(2-thienylmethylene)malonic acid may decompose via decarboxylation at elevated temperatures, releasing carbon dioxide and forming a thiophene-substituted ketene intermediate. This reactivity parallels Meldrum’s acid, which generates acetone and ketene upon heating . Controlled decomposition could be exploited for generating reactive intermediates in polymer chemistry.
Applications in Organic Synthesis
Building Block for Heterocycles
The α,β-unsaturated diacid structure of 2-(2-thienylmethylene)malonic acid makes it a versatile precursor for cycloaddition reactions. For example, Diels-Alder reactions with dienes could yield sulfur-containing six-membered rings, valuable in medicinal chemistry. Additionally, its conjugated system may participate in photochemical [2+2] cycloadditions to form strained cyclobutane derivatives.
Role in Asymmetric Catalysis
Chiral malonates serve as privileged ligands in enantioselective catalysis. Although direct applications of 2-(2-thienylmethylene)malonic acid remain unexplored, recent work on α-methyl-α-alkylmalonates demonstrates their utility in constructing quaternary carbon centers with high enantiomeric excess . Functionalizing the thiophene ring with chiral auxiliaries could unlock novel catalytic applications.
Future Directions and Challenges
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